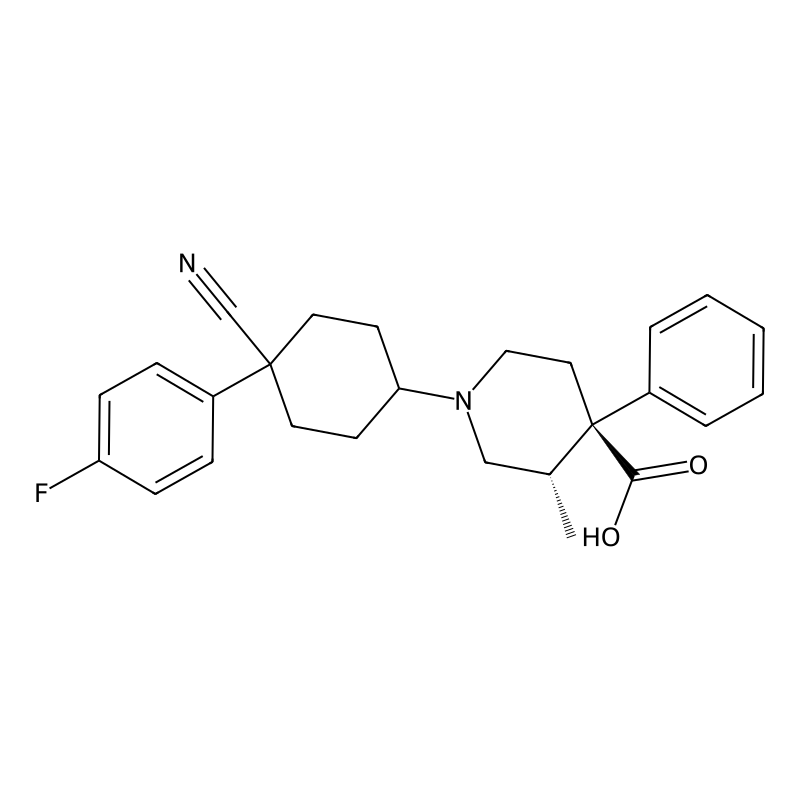

Levocabastine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3.47e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Levocabastine is a selective second-generation histamine H1 receptor antagonist, primarily used in the treatment of allergic conjunctivitis and allergic rhinitis. It was discovered in 1979 by Janssen Pharmaceutica and has since become known for its potent antihistaminic properties. The chemical formula for levocabastine is with a molecular weight of approximately 420.528 g/mol . Levocabastine hydrochloride, its salt form, is commonly utilized in formulations for ocular and nasal administration, often marketed under the trade name Livostin .

Levocabastine appears as a white to almost white powder, with a melting point exceeding 300°C. Its solubility varies with pH; it is freely soluble in dimethylsulfoxide and slightly soluble in ethanol and propylene glycol . The compound exhibits a log-partition coefficient of 1.82, indicating moderate lipophilicity which facilitates its absorption through biological membranes .

Levocabastine primarily functions as an antagonist at the histamine H1 receptor, competing with histamine for binding sites on effector cells. This mechanism inhibits the release of various chemical mediators from mast cells and reduces the chemotaxis of inflammatory cells such as eosinophils and polymorphonuclear leukocytes . Importantly, levocabastine does not block histamine release but rather prevents histamine from exerting its effects.

The compound undergoes minimal metabolism; approximately 10-20% is converted into an acylglucuronide metabolite while the majority remains unchanged in systemic circulation . Its pharmacokinetic profile indicates a half-life of about 36 hours following oral administration, allowing for sustained therapeutic effects with less frequent dosing .

Levocabastine exhibits significant biological activity as a potent antihistamine. In various animal models, it has demonstrated effectiveness in inhibiting allergic reactions induced by histamine and other allergens. For instance, studies have shown that levocabastine can prevent passive cutaneous anaphylactic reactions in rats and effectively reduce symptoms of allergic conjunctivitis in guinea pigs when administered topically or orally .

In addition to its antihistaminic effects, levocabastine has been identified as a partial agonist at neurotensin receptor type 2, suggesting potential analgesic properties alongside its primary antihistaminic action. This dual activity may offer therapeutic advantages in managing conditions where both allergic responses and pain are present .

The synthesis of levocabastine involves several steps starting from cyclohexylpiperidine derivatives. The process typically includes:

- Formation of the Piperidine Ring: Starting with appropriate precursors, the piperidine ring is constructed through cyclization reactions.

- Introduction of Functional Groups: Key functional groups such as cyano and fluorophenyl are introduced via nucleophilic substitution reactions.

- Carboxylic Acid Formation: The carboxylic acid moiety is added to complete the structure.

- Salt Formation: Levocabastine is often converted to its hydrochloride salt for improved stability and solubility.

The detailed synthetic route may vary depending on specific laboratory techniques and desired yield .

Levocabastine is primarily used in treating allergic conjunctivitis and allergic rhinitis due to its ability to alleviate symptoms such as itching, redness, and swelling caused by histamine release during allergic reactions. It is available in various formulations including:

- Ophthalmic Drops: Typically used for direct application to the eyes.

- Nasal Sprays: Administered intranasally to manage symptoms of allergic rhinitis.

Its rapid onset of action distinguishes it from other treatments like sodium cromoglycate, making it suitable for acute management of allergy symptoms .

Levocabastine shares structural similarities with other antihistamines but possesses unique properties that enhance its efficacy in specific applications. Notable similar compounds include:

- Cetirizine: A second-generation antihistamine effective for allergies but may cause sedation.

- Fexofenadine: Another non-sedating antihistamine that does not penetrate the blood-brain barrier.

- Azelastine: An antihistamine used in nasal sprays that also has anti-inflammatory properties.

Comparison TableCompound Selectivity Administration Route Sedation Potential Unique Features Levocabastine High Ophthalmic/Nasal Low Dual action on neurotensin receptors Cetirizine Moderate Oral Moderate Longer duration of action Fexofenadine High Oral None Non-sedating; fewer side effects Azelastine High Nasal Low Anti-inflammatory properties

| Compound | Selectivity | Administration Route | Sedation Potential | Unique Features |

|---|---|---|---|---|

| Levocabastine | High | Ophthalmic/Nasal | Low | Dual action on neurotensin receptors |

| Cetirizine | Moderate | Oral | Moderate | Longer duration of action |

| Fexofenadine | High | Oral | None | Non-sedating; fewer side effects |

| Azelastine | High | Nasal | Low | Anti-inflammatory properties |

Levocabastine's unique profile as both an antihistamine and a neurotensin receptor partial agonist sets it apart from these compounds, making it particularly effective for managing allergic conditions while potentially offering additional therapeutic benefits .

Levocabastine demonstrates exceptional selectivity and potency as a histamine H1 receptor antagonist, exhibiting a binding affinity of 1.3 ± 0.1 nanomolar [1]. This high-affinity interaction positions levocabastine among the most potent second-generation antihistamines available for therapeutic applications. Comparative structure-activity relationship studies reveal that levocabastine achieves superior selectivity ratios compared to first-generation antihistamines, with H2:H1 and H3:H1 selectivity ratios of 420 and 82, respectively [1].

The molecular basis for levocabastine's exceptional H1 receptor selectivity lies in its unique binding mode within the receptor's ligand-binding pocket. Crystal structure analysis of the human histamine H1 receptor complexed with doxepin has provided crucial insights into the binding site architecture [2] [3]. Levocabastine, as a second-generation antihistamine, interacts with a specialized anion-binding region near the extracellular portion of the receptor, specifically engaging with Lys191^5.39^ and Lys179^ECL2^ residues [3] [4]. This interaction pattern distinguishes levocabastine from first-generation compounds that bind deeper within the conserved hydrophobic pocket, explaining the enhanced selectivity profile.

Binding kinetics studies have demonstrated that levocabastine exhibits a residence time of approximately 2.0 ± 0.1 minutes at the H1 receptor [5]. The structure-kinetic relationship analysis reveals that levocabastine's carboxylic acid moiety contributes significantly to its binding affinity and kinetic properties. Fragment growing studies using the core scaffold 4-(2-benzylphenoxy)-1-methylpiperidine have shown that introducing carboxylic acid groups can increase residence time up to 11-fold, with levocabastine mimics achieving residence times ranging from 1.2 to 23 minutes [5].

The molecular determinants responsible for levocabastine's binding specificity include its interaction with the phosphate pocket residues K191^5.39^, K179^45.49^, and H435^7.35^ of the H1 receptor [5]. Computational docking studies using the doxepin-bound H1 receptor crystal structure (PDB: 3RZE) have confirmed that levocabastine's binding pose allows optimal positioning of its carboxylic acid moiety within this anion-binding site, resulting in enhanced receptor selectivity and reduced penetration across the blood-brain barrier [5] [2].

Neurotensin Receptor Subtype 2 (NTR2) Interaction Dynamics

Levocabastine functions as a selective, high-affinity antagonist of the neurotensin receptor subtype 2 (NTR2), with a binding affinity of 17 nanomolar [6] [7] [8]. This interaction represents a unique pharmacological property that distinguishes levocabastine from other histamine H1 receptor antagonists. The NTR2, also known as the levocabastine-sensitive neurotensin receptor, was originally identified based on its ability to bind levocabastine with high affinity while remaining insensitive to the NTR1-selective antagonist SR 48692 [9] [10].

The molecular cloning and functional expression studies of the mouse NTR2 revealed a 417 amino acid protein sharing 39% homology with NTR1 [11] [12]. Binding pharmacological studies demonstrate that NTR2 recognizes neurotensin with high affinity and exhibits fundamental differences from NTR1, particularly in its sensitivity to levocabastine [10] [11]. The receptor protein comprises the characteristics of G-protein-coupled receptors and is functionally coupled to phospholipase C in expression systems [12] [13].

Structure-activity relationship studies have established that levocabastine's interaction with NTR2 involves specific binding dynamics that differ substantially from its NTR1 counterpart. The levocabastine-sensitive binding component corresponds to the low-affinity neurotensin binding sites initially described in rat and mouse brain membranes [11] [12]. Regional distribution analysis reveals that NTR2 is expressed maximally in the cerebellum, hippocampus, piriform cortex, and neocortex of adult mouse brain, regions that are largely distinct from NTR1 expression patterns [11] [12].

Functional characterization of levocabastine's interaction with NTR2 has revealed its role as an antagonist in neurotensin-mediated signaling pathways. Antisense oligodeoxynucleotide studies demonstrated that selective reduction of NTR2 expression significantly decreased neurotensin-induced analgesia, confirming the functional relevance of this receptor subtype [9]. Levocabastine administration has been shown to modulate neuronal sodium-potassium adenosine triphosphatase activity, indicating its involvement in neurotensin signaling mechanisms beyond simple receptor blockade [14] [15].

The binding kinetics of levocabastine at NTR2 involve conformational changes in the receptor that accommodate the ligand within the low-affinity binding pocket. Molecular dynamics simulations suggest that the receptor exhibits structural plasticity that allows adaptation to different ligand conformations [16]. The interaction dynamics are characterized by slow-exchanging conformational heterogeneity on the extracellular surface of the receptor, consistent with an induced-fit mechanism of ligand recognition [17].

VLA-4 Antagonistic Properties and Eosinophil Modulation

Levocabastine exhibits significant antagonistic activity against the very late antigen-4 (VLA-4) integrin, also known as α4β1 integrin, with an IC50 of 406.2 micromolar for inhibiting fibronectin binding [6] [18] [19]. This VLA-4 antagonistic property represents a novel mechanism of action that extends beyond traditional histamine H1 receptor antagonism, contributing to levocabastine's anti-inflammatory and anti-allergic therapeutic effects.

The α4β1 integrin is a heterodimeric cell surface receptor expressed on leukocytes, including eosinophils, lymphocytes, monocytes, and natural killer cells [20] [21]. VLA-4 mediates critical functions in leukocyte homing, trafficking, adhesion, and activation through interactions with vascular cell adhesion molecule-1 (VCAM-1) and fibronectin [20] [21] [22]. Levocabastine's ability to antagonize these interactions provides a mechanistic basis for its efficacy in allergic conjunctivitis and other inflammatory conditions.

Comprehensive binding studies have demonstrated that levocabastine inhibits α4β1 integrin-mediated cell adhesion across multiple experimental systems. In vitro adhesion assays show that levocabastine prevents eosinophil adhesion to VCAM-1 with an IC50 of 443.7 micromolar, fibronectin binding with an IC50 of 406.2 micromolar, and human umbilical vascular endothelial cell adhesion [18] [19]. Additionally, levocabastine inhibits α4β1 integrin-dependent adhesion of Jurkat cells to VCAM-1 with an IC50 of 395.6 micromolar and EoL-1 cells with an IC50 of 403.6 micromolar [6] [19].

The mechanism of VLA-4 antagonism involves direct binding of levocabastine to the α4β1 integrin, as demonstrated by scintillation proximity assays showing displacement of 125I-fibronectin binding to purified human integrin α4β1 [18]. Flow cytometry analysis confirms that levocabastine antagonizes the binding of primary antibodies to integrin α4 expressed on cell surfaces, indicating direct receptor interaction [18]. Importantly, this VLA-4 antagonistic activity is specific to levocabastine among antihistamines, as the first-generation antihistamine chlorpheniramine shows no such activity [18].

Clinical validation of levocabastine's VLA-4 antagonistic properties has been demonstrated in animal models of allergic conjunctivitis. Guinea pig studies show that topical levocabastine eye drops significantly reduce clinical aspects of the late-phase allergic reaction and decrease conjunctival expression of α4β1 integrin by reducing eosinophil infiltration [18] [23]. These findings confirm that VLA-4 antagonism contributes meaningfully to levocabastine's therapeutic efficacy beyond histamine receptor blockade.

The eosinophil modulation effects of levocabastine involve interference with multiple adhesion-dependent processes. Levocabastine affects αLβ2/ICAM-1-mediated adhesion of immune cells, indicating broader effects on integrin-mediated leukocyte trafficking [18] [23]. In allergic conjunctivitis models, levocabastine prevents conjunctival eosinophil infiltration and reduces expression of adhesion molecules on epithelial cells, demonstrating comprehensive anti-inflammatory activity [24] [23].

Computational Docking Studies with Receptor Models

Computational molecular modeling and docking studies have provided detailed insights into levocabastine's binding mechanisms across its multiple target receptors. These studies have employed various approaches including crystal structure-based docking, homology modeling, and molecular dynamics simulations to elucidate the structural basis for levocabastine's multi-target pharmacology.

For the histamine H1 receptor, computational docking studies have utilized the crystal structure of the human H1 receptor complexed with doxepin (PDB: 3RZE) as the primary template [2] [3] [4]. These studies reveal that levocabastine, as a second-generation antihistamine, adopts a distinct binding mode compared to first-generation compounds. The computational models predict that levocabastine's carboxyl group interacts with the anion-binding site formed by Lys191^5.39^ and Lys179^ECL2^, which are not conserved in other aminergic receptors [3] [4]. This selective interaction explains levocabastine's enhanced H1 receptor selectivity and reduced blood-brain barrier penetration.

Molecular dynamics simulations of levocabastine-H1 receptor complexes have investigated the conformational flexibility and binding stability over time. The simulations demonstrate that levocabastine maintains stable interactions within the anion-binding region while exhibiting reduced penetration into the conserved hydrophobic pocket that accommodates first-generation antihistamines [5]. These findings support the experimental observations of improved selectivity and reduced central nervous system side effects.

For neurotensin receptor subtype 2 (NTR2), computational modeling faces challenges due to the limited availability of high-resolution crystal structures. Homology modeling approaches have been employed using related G-protein-coupled receptor structures as templates [16] [17]. These models suggest that levocabastine binds within the low-affinity neurotensin binding pocket, which exhibits structural differences from the high-affinity NTR1 binding site. Molecular dynamics simulations indicate that the NTR2 binding pocket demonstrates greater structural plasticity, allowing accommodation of levocabastine through induced-fit mechanisms [16] [17].

The computational investigation of levocabastine's interaction with α4β1 integrin (VLA-4) relies on structural models derived from related integrin crystal structures and the known LDV (Leu-Asp-Val) recognition motif found in fibronectin [21] [25]. Docking studies suggest that levocabastine may interact with the integrin binding site through mechanisms that disrupt the natural ligand recognition sequences. However, the moderate binding affinity (IC50 ~400 micromolar) indicates that this interaction may involve allosteric or non-competitive binding mechanisms rather than direct competition with natural ligands [25] [22].

Advanced computational approaches have also been applied to investigate levocabastine's interaction with other proteins, including human serum albumin. Molecular docking studies predict strong binding interactions within subdomains IIA and IIIA of albumin, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions [26] [27]. These studies provide insights into levocabastine's pharmacokinetic properties and protein binding characteristics.

Recent computational studies have employed machine learning and high-throughput screening approaches to predict levocabastine's binding to additional target proteins. Virtual screening databases have identified potential interactions with various membrane proteins and enzymes, suggesting that levocabastine's pharmacological profile may extend beyond the currently characterized targets [28] [29]. These computational predictions require experimental validation but highlight the potential for discovering novel therapeutic applications.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

5

UNII

H68BP06S81

Related CAS

Drug Indication

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Metabolism Metabolites

Wikipedia

Biological Half Life

Dates

Pharmacokinetics, Safety, and Tolerability of Once-Daily Intranasal Fluticasone Furoate and Levocabastine Administered Alone or Simultaneously as fluticasone Furoate/Levocabastine Fixed-Dose Combination

Ann Allen, Robert D Murdoch, Philippe Bareille, Olivia Burns, Stephen Hughes, Ashutosh Gupta, Sam R MillerPMID: 27163502 DOI: 10.1002/cpdd.218

Abstract

The purpose of this study was to investigate potential systemic pharmacokinetic interactions between intranasal fluticasone furoate (FF) and levocabastine (LEVO) when delivered simultaneously via a metered atomizing spray pump.This was a randomized, open-label, crossover study. Healthy male and female subjects (n = 30) received once-daily repeat doses of FF/LEVO (100/200 μg) as a fixed-dose combination (FDC), FF (110 μg), or LEVO (200 μg) for 7 days. FF and LEVO plasma pharmacokinetics (0-24 hours) were measured on day 7, with safety assessments over the study duration.

Systemic exposure to LEVO was similar when administered as FF/LEVO FDC or LEVO alone. Following FF/LEVO FDC or FF alone, the majority (>99%) of FF concentrations were nonquantifiable, that is, below the lower limit of quantification of 10 pg/mL. All treatments were well tolerated, and adverse event incidence was similar across the treatment groups.

These results suggest that in healthy subjects, for LEVO, there is no pharmacokinetic interaction with FF when delivered as FF/LEVO FDC. As the majority of data were below the assay sensitivity for FF, any potential differences in the bioavailability of FF when delivered alone or as FF/LEVO FDC could not be established. There was no clinically relevant impact on safety/tolerability when FF/LEVO was coadministered.

Once-daily dosing of levocabastine has comparable efficacy to twice-daily dosing in the treatment of allergic rhinitis assessed in an allergen challenge chamber

Robert D Murdoch, Philippe Bareille, Diane Ignar, Stephen Mark, Sam R Miller, Ashutosh Gupta, Anne-Marie Salapatek, Piyush PatelPMID: 26249767 DOI: 10.5414/CP202389

Abstract

To test the hypothesis that intranasal levocabastine (LEVO) may provide benefits as a oncedaily treatment in allergic rhinitis (AR), this non-inferiority study compared the effect at steady state of once- and twice-daily dosing with LEVO on allergen-induced nasal symptoms in AR patients.This was a randomized, double-blind, three-way cross over study evaluating the effects of repeat doses of LEVO 200 µg once-daily, LEVO 200 µg twice-daily (total dose 400 µg) and placebo, all via intranasal spray, in 78 AR patients. The primary endpoint was weighted mean total nasal symptom score (TNSS) during a 4-hour allergen exposure in the Environmental Exposure Chamber measured at trough pharmacokinetic levels either 12 (LEVO twice-daily) or 24 (LEVO once-daily) hours post-dose.

After 7 days dosing, the difference in weighted mean TNSS (0-4 hours) following LEVO once-daily versus twice-daily was 0.23 units (95% CI -0.36, 0.82), demonstrating noninferiority between the two LEVO dosing regimens by meeting the pre-specified criterion of an upper limit of 95% CI<1.0. Both dosing regimens of LEVO resulted in a statistically significant reduction in mean TNSS compared with placebo (adjusted mean difference from placebo: LEVO once-daily: -1.12 (95% CI -1.71, -0.53); LEVO twice-daily: -1.35 (-1.94, -0.76)), meeting the pre-specified criterion for superiority (upper limit of 95% CI<0). All treatments were well-tolerated.

The results of this study support the hypothesis that at steady state LEVO 200 µg taken once-daily provides similar benefit to LEVO 200 µg dosed twice-daily.

The Administration of Levocabastine, a NTS2 Receptor Antagonist, Modifies Na(+), K(+)-ATPase Properties

Alicia Gutnisky, María Graciela López Ordieres, Georgina Rodríguez de Lores ArnaizPMID: 26738992 DOI: 10.1007/s11064-015-1823-7

Abstract

Neurotensin behaves as a neuromodulator or as a neurotransmitter interacting with NTS1 and NTS2 receptors. Neurotensin in vitro inhibits synaptosomal membrane Na(+), K(+)-ATPase activity. This effect is prevented by administration of SR 48692 (antagonist for NTS1 receptor). The administration of levocabastine (antagonist for NTS2 receptor) does not prevent Na(+), K(+)-ATPase inhibition by neurotensin when the enzyme is assayed with ATP as substrate. Herein levocabastine effect on Na(+), K(+)-ATPase K(+) site was explored. For this purpose, levocabastine was administered to rats and K(+)-p-nitrophenylphosphatase (K(+)-p-NPPase) activity in synaptosomal membranes and [(3)H]-ouabain binding to cerebral cortex membranes were assayed in the absence (basal) and in the presence of neurotensin. Male Wistar rats were administered with levocabastine (50 μg/kg, i.p., 30 min) or the vehicle (saline solution). Synaptosomal membranes were obtained from cerebral cortex by differential and gradient centrifugation. The activity of K(+)-p-NPPase was determined in media laking or containing ATP plus NaCl. In such phosphorylating condition enzyme behaviour resembles that observed when ATP hydrolyses is recorded. In the absence of ATP plus NaCl, K(+)-p-NPPase activity was similar for levocabastine or vehicle injected (roughly 11 μmole hydrolyzed substrate per mg protein per hour). Such value remained unaltered by the presence of 3.5 × 10(-6) M neurotensin. In the phosphorylating medium, neurotensin decreased (32 %) the enzyme activity in membranes obtained from rats injected with the vehicle but failed to alter those obtained from rats injected with levocabastine. Levocabastine administration enhanced (50 %) basal [(3)H]-ouabain binding to cerebral cortex membranes but failed to modify neurotensin inhibitory effect on this ligand binding. It is concluded that NTS2 receptor blockade modifies the properties of neuronal Na(+), K(+)-ATPase and that neurotensin effect on Na(+), K(+)-ATPase involves NTS1 receptor and -at least partially- NTS2 receptor.Molecular characterization of Thy1 expressing fear-inhibiting neurons within the basolateral amygdala

Kenneth M McCullough, Dennis Choi, Jidong Guo, Kelsey Zimmerman, Jordan Walton, Donald G Rainnie, Kerry J ResslerPMID: 27767183 DOI: 10.1038/ncomms13149

Abstract

Molecular characterization of neuron populations, particularly those controlling threat responses, is essential for understanding the cellular basis of behaviour and identifying pharmacological agents acting selectively on fear-controlling circuitry. Here we demonstrate a comprehensive workflow for identification of pharmacologically tractable markers of behaviourally characterized cell populations. Thy1-eNpHR-, Thy1-Cre- and Thy1-eYFP-labelled neurons of the BLA consistently act as fear inhibiting or 'Fear-Off' neurons during behaviour. We use cell-type-specific optogenetics and chemogenetics (DREADDs) to modulate activity in this population during behaviour to block or enhance fear extinction. Dissociated Thy1-eYFP neurons are isolated using FACS. RNA sequencing identifies genes strongly upregulated in RNA of this population, including Ntsr2, Dkk3, Rspo2 and Wnt7a. Pharmacological manipulation of neurotensin receptor 2 confirms behavioural effects observed in optogenetic and chemogenetic experiments. These experiments identify and validate Ntsr2-expressing neurons within the BLA, as a putative 'Fear-Off' population.The improved efficacy of a fixed-dose combination of fluticasone furoate and levocabastine relative to the individual components in the treatment of allergic rhinitis

R D Murdoch, P Bareille, D Ignar, S R Miller, A Gupta, R Boardley, P Zieglmayer, R Zieglmayer, P Lemel, F HorakPMID: 25900517 DOI: 10.1111/cea.12556

Abstract

Allergic rhinitis (AR) is a common chronic disease, which has significant detrimental effect on well-being and quality of life as well as substantial socio-economic impact. Combination pharmacotherapy is utilized by 40-50% of patients to treat their symptoms.To compare the effects of intranasal fluticasone furoate (FF)/levocabastine (LEVO) fixed-dose combination (FDC) with each component alone on allergen-induced nasal and ocular symptoms.

A randomized, double-blind, placebo-controlled, three-way, incomplete block, cross-over, proof-of-concept study in 71 patients with AR, evaluated FF 100 μg, LEVO 200 μg and FDC (FF 100/LEVO 200 μg), once daily via intranasal spray for 8 days. On days 1 and 8, total nasal symptom score (TNSS) and total ocular symptom score (TOSS) were assessed every 15 min during a 4-h allergen exposure in the Vienna Challenge Chamber. The primary endpoint was Day 8 weighted mean TNSS.

After 8 days, FDC resulted in both statistically and clinically significant reductions in mean TNSS compared with FF and LEVO alone [adjusted mean differences (95% CI): FDC vs. FF: -2.26 (-2.90, -1.62); FDC vs. LEVO: -2.57 (-3.21, -1.93)]. All active treatments were significantly superior to placebo [adjusted mean difference (95% CI) from placebo: FDC: -4.1 (-4.86, -3.34); FF: -1.84 (-2.66, -1.03); LEVO: -1.53 (-2.34, -0.72)]. Onset of action was rapid following FDC and LEVO treatment with an approximate two unit reduction in mean TNSS from pre-dose levels by 30 min and 1 h. Mean TOSS was also reduced following all active treatments relative to placebo (range 0.6-0.8 unit reduction). All treatments were equally well tolerated.

These results suggest that once daily FF/LEVO FDC could provide a clinical therapeutic advantage to existing standard monotherapies in the treatment of moderate-to-severe AR, and support progression to evaluation in larger phase III clinical studies.

Biophysical insight into the interaction of levocabastine with human serum albumin: spectroscopy and molecular docking approach

Fahad M Almutairi, Mohammad Rehan Ajmal, Mohammad Khursheed Siddiqi, Nabeela Majid, Adel Ibrahim Ahmad Al-Alawy, Ali Saber Abdelhameed, Rizwan Hasan KhanPMID: 32308140 DOI: 10.1080/07391102.2020.1750486

Abstract

Interaction of levocabastine with human serum albumin (HSA) is investigated by applying fluorescence spectroscopy, circular dichroism spectroscopy and molecular docking methods. Levocabastine is an important drug in treatment of allergy and currently a target drug for drug repurposing to treat other diseases like vernal keratoconjuctivitis. Fluorescence quenching data revealed that levocabastine bind weakly to protein with binding constant in the order of 10M

. Förster resonance energy transfer results indicated the binding distance of 2.28 nm for levocabastine. Synchronous fluorescence result suggest slight blue shift for tryptophan upon levocabastine binding, binding of levocabastine impelled rise in α-helical structure in protein, while there are minimal changes in tertiary structure in protein. Moreover, docking results indicate levocabastine binds to pocket near to the drug site-I in HSA via hydrogen bonding and hydrophobic interactions. Understanding the interaction of levocabastine with HSA is significant for the advancement of therapeutic and diagnostic strategies for optimal treatment results.Communicated by Ramaswamy H. Sarma.

In vitro effects of preserved and unpreserved anti-allergic drugs on human corneal epithelial cells

Ana Guzman-Aranguez, Patricia Calvo, Inés Ropero, Jesús PintorPMID: 25100331 DOI: 10.1089/jop.2014.0030

Abstract

Treatment with topical eye drops for long-standing ocular diseases like allergy can induce detrimental side effects. The purpose of this study was to investigate in vitro cytotoxicity of commercially preserved and unpreserved anti-allergic eye drops on the viability and barrier function of monolayer and stratified human corneal-limbal epithelial cells.Cells were treated with unpreserved ketotifen solution, benzalkonium chloride (BAC)-containing anti-allergic drugs (ketotifen, olopatadine, levocabastine) as well as BAC alone. 3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay was used to determine cell viability. Effects of compounds on barrier function were analyzed measuring transepithelial electrical resistance (TEER) to determine paracellular permeability and rose bengal assays to evaluate transcellular barrier formation.

The BAC-preserved anti-allergic formulations and BAC alone significantly reduced cell viability, monolayer cultures being more sensitive to damage by these solutions. Unpreserved ketotifen induced the least diminution in cell viability. The extent of decrease of cell viability was clearly dependent of BAC presence, but it was also affected by the different types of drugs when the concentration of BAC was low and the short time of exposure. Treatment with BAC-containing anti-allergic drugs and BAC alone resulted in increased paracellular permeability and loss of transcellular barrier function as indicated by TEER measurement and rose bengal assays.

The presence of the preservative BAC in anti-allergic eye drop formulations contributes importantly to the cytotoxic effects induced by these compounds. Stratified cell cultures seem to be a more relevant model for toxicity evaluation induced on the ocular surface epithelia than monolayer cultures.

Practical and Sustainable Synthesis of Optically Pure Levocabastine, a H₁ Receptor Antagonist

Sung Kwon Kang, Dong Hyuk Nam, Jaeseung Ahn, Jaemin Lee, Jaehoon Sim, Jeeyeon Lee, Young-Ger SuhPMID: 29140307 DOI: 10.3390/molecules22111971

Abstract

A practical and sustainable method for the synthesis of levocabastine hydrochloride (), a H₁ receptor antagonist for the treatment of allergic conjunctivitis, that can be applied to the industrial production of the compound has been developed. Substantial improvements over the previously reported procedure are achieved via efficient preparation of an optically active key intermediate (

) without chiral resolution and with a more effective detosylation, which complements the previous procedure. Notably, our process requires no chromatographic purification and provides levocabastine hydrochloride in greater than 99.5% purity in a 14.2% overall yield.

The low affinity neurotensin receptor antagonist levocabastine impairs brain nitric oxide synthesis and mitochondrial function by independent mechanisms

Silvia Lores-Arnaiz, Analía G Karadayian, Alicia Gutnisky, Georgina Rodríguez de Lores ArnaizPMID: 28975622 DOI: 10.1111/jnc.14232

Abstract

Neurotensin is known to inhibit neuronal Na, K

-ATPase, an effect that is rescued by nitric oxide (NO) synthase inhibition. However, whether the neurotensinergic and the nitrergic systems are independent pathways, or are mechanistically linked, remains unknown. Here, we addressed this issue and found that the administration of low affinity neurotensin receptor (NTS2) antagonist, levocabastine (50 μg/kg, i.p.) inhibited NO synthase (NOS) activity by 74 and 42% after 18 h in synaptosomal and mitochondrial fractions isolated from the Wistar rat cerebral cortex, respectively; these effects disappeared 36 h after levocabastine treatment. Intriguingly, whereas neuronal NOS protein abundance decreased (by 56%) in synaptosomes membranes, it was enhanced (by 86%) in mitochondria 18 h after levocabastine administration. Levocabastine enhanced the respiratory rate of synaptosomes in the presence of oligomycin, but it failed to alter the spare respiratory capacity; furthermore, the mitochondrial respiratory chain (MRC) complexes I-IV activities were severely diminished by levocabastine administration. The inhibition of NOS and MRC complexes activities were also observed after incubation of synaptosomes and mitochondria with levocabastine (1 μM) in vitro. These data indicate that the NTS2 antagonist levocabastine regulates NOS expression and activity at the synapse, suggesting an interrelationship between the neurotensinergic and the nitrergic systems. However, the bioenergetics effects of NTS2 activity inhibition are likely to be independent from the regulation of NO synthesis.

Explore Compound Types